2-(4-Acetamidophenyl)-2-oxoacetic acid
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Overview
Description
2-(4-Acetamidophenyl)-2-oxoacetic acid is an organic compound that features both an acetamido group and a glyoxylic acid moiety attached to a phenyl ring
Scientific Research Applications
2-(4-Acetamidophenyl)-2-oxoacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 2-(4-acetamidophenyl)-2-oxoacetic acid, also known as (p-Acetamidophenyl)glyoxylic acid, is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever .
Mode of Action
The compound interacts with its target, the COX enzyme, by blocking it indirectly . Unlike acetylsalicylic acid (aspirin), which is an irreversible inhibitor of COX and directly blocks the active site of this enzyme, studies have shown that (p-Acetamidophenyl)glyoxylic acid blocks COX indirectly . It is suggested that the compound selectively blocks a variant type of the COX enzyme that is unique from the known variants COX-1 and COX-2 .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway by inhibiting the COX enzyme . This inhibition disrupts the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are responsible for producing pain and inflammation signals in the body. Therefore, the inhibition of this pathway by (p-Acetamidophenyl)glyoxylic acid results in reduced pain and inflammation .
Pharmacokinetics
It is known that the compound is soluble in water at a concentration of 032g/L at 25 ºC , suggesting that it may be well-absorbed in the body. More research is needed to fully understand the pharmacokinetic profile of this compound.
Result of Action
The result of the action of (p-Acetamidophenyl)glyoxylic acid is the reduction of pain and inflammation. By inhibiting the COX enzyme and disrupting the prostaglandin synthesis pathway, the compound reduces the production of pain and inflammation signals in the body . This makes it potentially useful as an analgesic and anti-inflammatory agent.
Action Environment
The action, efficacy, and stability of (p-Acetamidophenyl)glyoxylic acid can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments . Additionally, the compound’s stability in water is an important factor to consider, as some related compounds, such as boronic acids and their esters, are only marginally stable in water . More research is needed to fully understand how environmental factors influence the action of (p-Acetamidophenyl)glyoxylic acid.
Biochemical Analysis
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins and could have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetamidophenyl)-2-oxoacetic acid typically involves the reaction of p-acetamidophenol with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows: [ \text{p-Acetamidophenol} + \text{Glyoxylic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, pH, and concentration of reactants to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Acetamidophenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glyoxylic acid moiety to an alcohol group.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
p-Acetamidobenzoic acid: Similar structure but lacks the glyoxylic acid moiety.
p-Acetamidophenylacetic acid: Contains an acetic acid group instead of glyoxylic acid.
p-Acetamidophenylpropionic acid: Features a propionic acid group.
Uniqueness: 2-(4-Acetamidophenyl)-2-oxoacetic acid is unique due to the presence of both an acetamido group and a glyoxylic acid moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
IUPAC Name |
2-(4-acetamidophenyl)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6(12)11-8-4-2-7(3-5-8)9(13)10(14)15/h2-5H,1H3,(H,11,12)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVLZQLMKNSJDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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